Product packaging for Decahydro-2-naphthylethyl acetate(Cat. No.:CAS No. 93893-51-7)

Decahydro-2-naphthylethyl acetate

Cat. No.: B12667880
CAS No.: 93893-51-7
M. Wt: 224.34 g/mol
InChI Key: LPBNUZWICDSCNG-UHFFFAOYSA-N
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Description

Structural Context within Decahydronaphthalene (B1670005) Derivatives and Esters

The foundation of the molecule is decahydronaphthalene, also known as decalin, which is a bicyclic alkane with the chemical formula C10H18. ontosight.ainih.gov Decalin is produced by the complete hydrogenation of naphthalene (B1677914) and exists as two geometric isomers: cis-decalin and trans-decalin. chemicalbook.com The fusion of the two six-membered rings dictates the three-dimensional shape and stability of its derivatives. The trans isomer is generally more stable due to fewer steric interactions. smolecule.com This rigid, saturated ring system is a common motif in various complex molecules.

Decahydro-2-naphthylethyl acetate (B1210297) is a derivative where an ethyl acetate functional group is substituted at the second position of the decahydronaphthalene ring. This structure is an ester of 2-(decahydronaphthalen-2-yl)ethanol and acetic acid. While detailed experimental data for decahydro-2-naphthylethyl acetate is scarce, its properties can be inferred from its chemical family. For comparison, a closely related and more studied compound is decahydro-2-naphthyl acetate, which features an acetate group directly attached to the decalin ring and is used as a fragrance ingredient. nih.gov

Table 1: Chemical Properties of this compound nih.gov

PropertyValue
Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
IUPAC Name 2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)ethyl acetate
CAS Number 857533-36-5
PubChem CID 44153867

This interactive table provides a summary of the key chemical identifiers and properties for this compound.

Significance of Ester Chemistry in Advanced Organic Synthesis

Esters are a fundamental class of organic compounds that are integral to both the natural world and industrial applications. solubilityofthings.com They are characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon chain. This functional group is a cornerstone of organic synthesis due to its versatility. numberanalytics.comnumberanalytics.com

The synthesis of esters, known as esterification, is one of the most fundamental reactions in organic chemistry. 3vsigmausa.com The classic Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. fiveable.me Modern synthetic chemistry has expanded this toolbox to include numerous other methods, such as reactions involving highly reactive acid chlorides or the use of advanced coupling agents, which allow for the formation of complex esters under milder conditions. fiveable.meresearchgate.net

Esters serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, polymers, and other specialty chemicals. numberanalytics.comnumberanalytics.com3vsigmausa.com Their relative stability and specific reactivity make them ideal building blocks. Furthermore, many esters have characteristic pleasant odors, leading to their widespread use in the fragrance and food industries. solubilityofthings.comfiveable.me The acetyl ester of salicylic (B10762653) acid, commonly known as aspirin, is a prime example of the pharmacological importance of esters. 3vsigmausa.com

Research Trajectories for Complex Aliphatic Esters

Complex aliphatic esters, such as this compound, are a continuing focus of research due to their potential applications and interesting chemical properties. Aliphatic esters are integral components of many biologically active compounds and serve as versatile intermediates in drug synthesis. nih.gov

Current research in the synthesis of complex esters is driven by the need for more efficient, selective, and sustainable methods. Key areas of investigation include:

Catalysis: The development of novel catalysts is a major research thrust. This includes transition-metal catalysts and organocatalysts that can facilitate ester formation under mild conditions with high yields and selectivity. researchgate.netresearchgate.net

C-H Functionalization: Direct C-H oxidation represents a powerful strategy for synthesizing complex esters from simple hydrocarbon frameworks. This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. nih.gov

Green Chemistry: There is a significant push towards developing more environmentally friendly esterification processes. This includes the use of immobilized enzymes as biocatalysts and the exploration of reaction conditions that minimize waste and energy consumption. researchgate.net

Advanced Applications: Research is also focused on incorporating complex esters into advanced materials, such as biodegradable polyesters and specialty polymers, and exploring their use as building blocks for synthesizing complex natural products and pharmaceuticals. numberanalytics.com

While direct research on this compound is not prominent, the ongoing advancements in the synthesis and application of complex aliphatic esters provide a framework for understanding its potential significance and avenues for future investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B12667880 Decahydro-2-naphthylethyl acetate CAS No. 93893-51-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93893-51-7

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl acetate

InChI

InChI=1S/C14H24O2/c1-11(15)16-10-9-13-7-4-6-12-5-2-3-8-14(12)13/h12-14H,2-10H2,1H3

InChI Key

LPBNUZWICDSCNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1CCCC2C1CCCC2

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization in Decahydro 2 Naphthylethyl Acetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like decahydro-2-naphthylethyl acetate (B1210297). It provides unparalleled detail regarding the carbon-hydrogen framework and the stereochemical arrangement of the molecule.

High-Resolution 1H and 13C NMR for Assignment

One-dimensional ¹H and ¹³C NMR are the initial and most fundamental steps in the structural analysis of decahydro-2-naphthylethyl acetate. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment.

The decahydronaphthalene (B1670005) ring system is a saturated bicyclic structure, leading to a complex and often crowded region in the ¹H NMR spectrum, typically between 0.8 and 2.5 ppm. The protons on the carbon bearing the acetate group (CHOAc) would appear at a characteristically downfield chemical shift due to the deshielding effect of the oxygen atom. The ethyl group protons would also be clearly distinguishable.

In the ¹³C NMR spectrum, the carbonyl carbon of the acetate group is expected to have a chemical shift in the range of 170-175 ppm. The carbon atom attached to the oxygen of the ester (CHOAc) would appear around 70-80 ppm. The carbons of the decalin ring system would resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~171.0
CH₃ (acetate)~2.05 (s)~21.0
O-CH₂~4.10 (t)~65.0
CH₂-CH(decalin)~1.65 (q)~35.0
Decalin Ring CH~1.0 - 2.2 (m)~25 - 45
Decalin Ring CH₂~0.8 - 1.9 (m)~20 - 40

Note: The chemical shifts are approximate and can vary based on the specific stereoisomer and solvent used. s = singlet, t = triplet, q = quartet, m = multiplet.

19F NMR for Absolute Configuration Determination of Derivatives

Determining the absolute configuration of chiral molecules is a significant challenge. While NMR is a powerful tool for relative stereochemistry, assigning the absolute configuration often requires derivatization with a chiral agent. ¹⁹F NMR is particularly advantageous for this purpose due to its high sensitivity and the wide chemical shift range of fluorine, which minimizes signal overlap. nih.gov

For a chiral compound like this compound, which possesses multiple stereocenters, a common strategy involves reacting it with a chiral derivatizing agent (CDA) containing a fluorine atom, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or other fluorinated agents. nih.govfrontiersin.org The reaction with the (R)- and (S)-enantiomers of the CDA produces a pair of diastereomers. The differing spatial arrangements of the substituents in these diastereomers lead to distinct chemical shifts for the fluorine atoms in the ¹⁹F NMR spectrum. frontiersin.org By analyzing the differences in these chemical shifts (Δδ), and comparing them with established models, the absolute configuration of the original molecule can be determined. nih.govfrontiersin.org

2D NMR Techniques for Connectivity and Stereochemistry

For complex structures like this compound, one-dimensional NMR spectra are often insufficient for a complete assignment due to signal overlap. Two-dimensional (2D) NMR techniques are essential for unambiguously determining the molecular connectivity and stereochemistry. huji.ac.ilnih.gov

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org In the COSY spectrum of this compound, cross-peaks would connect coupled protons within the decalin ring and the ethyl chain, helping to trace the spin systems. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal with the signal of its corresponding carbon, providing a direct map of the C-H bonds and simplifying the assignment of both ¹H and ¹³C spectra. youtube.com

Together, these 2D NMR techniques provide a comprehensive picture of the molecule's atomic connectivity and are invaluable for confirming the proposed structure of this compound. slideshare.net

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor chemical reactions.

Molecular Structure Characterization and Functional Group Analysis

Both FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. FT-IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov These techniques are complementary and together provide a robust fingerprint of the molecule.

For this compound, the most prominent feature in the FT-IR spectrum would be the strong absorption band of the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would be visible in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic decalin ring and ethyl group would appear just below 3000 cm⁻¹. nih.gov

Raman spectroscopy is also sensitive to these functional groups. The C=O stretch is typically a moderately strong band in the Raman spectrum. The symmetric C-H stretching and bending modes of the aliphatic portions of the molecule are often strong in the Raman spectrum, providing complementary information to the FT-IR data. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H (alkane)Stretching2850 - 2960StrongStrong
C=O (ester)Stretching1735 - 1750StrongMedium
C-O (ester)Stretching1000 - 1300MediumWeak
CH₂ / CH₃Bending1370 - 1470MediumMedium

In-situ Reaction Monitoring and Kinetic Studies via Raman Spectroscopy

Raman spectroscopy is an exceptionally powerful tool for in-situ reaction monitoring. renishaw.com Its ability to analyze samples directly in a reaction vessel, often non-invasively through a window, makes it ideal for studying reaction kinetics and mechanisms. nih.govrsc.org This is particularly relevant for the synthesis of this compound, which is typically produced by the catalytic hydrogenation of a naphthalene-based precursor. acs.orgresearchgate.net

For example, the hydrogenation of 2-(naphthalen-2-yl)ethyl acetate to this compound can be monitored in real-time using an in-situ Raman probe. nih.govacs.org The initial spectrum would be dominated by the characteristic peaks of the aromatic naphthalene (B1677914) ring. As the reaction progresses, the intensity of these aromatic peaks would decrease, while new peaks corresponding to the saturated C-C and C-H bonds of the decahydronaphthalene ring would emerge and increase in intensity.

By tracking the intensity of specific Raman bands corresponding to the reactant, intermediates (like tetralin derivatives), and the final product over time, a kinetic profile of the reaction can be constructed. This allows for the determination of reaction rates, the identification of rate-limiting steps, and the optimization of reaction conditions such as temperature, pressure, and catalyst choice. nih.govacs.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the molecular characterization of compounds, providing critical information on molecular weight and structure. In the context of this compound, various MS techniques are employed to ensure identity, purity, and structural integrity.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule.

For this compound, which has a molecular formula of C₁₂H₂₀O₂, the theoretical monoisotopic mass is 196.146329876 Da. nih.gov An HRMS analysis would aim to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy. If the experimentally determined mass matches the theoretical mass with minimal error, it provides strong evidence for the presence and correct elemental formula of the compound, effectively distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

To analyze complex mixtures or to separate isomers, mass spectrometry is often coupled with chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC-MS is a modern, "greener" alternative that uses supercritical carbon dioxide as the primary mobile phase. researchgate.net This technique is highly efficient and offers fast separation times. researchgate.net SFC can be coupled to various MS interfaces, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), often requiring a polar organic modifier like methanol (B129727) in the mobile phase to facilitate ionization. fagg.be SFC-MS is particularly advantageous for analyzing both polar and non-polar compounds and is increasingly used for chiral and achiral separations. uni-greifswald.de Its application to this compound would allow for rapid, high-efficiency separation and sensitive detection.

Advanced Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of this compound, enabling its separation from impurities, starting materials, and byproducts. Advanced chromatographic methods provide the necessary resolution, speed, and specificity for rigorous quality control and research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis. For this compound, a reverse-phase (RP) HPLC method has been developed for effective analysis. sielc.comsielc.com This method is scalable and can be adapted for the isolation of impurities through preparative separation. sielc.comsielc.com

The method utilizes a reverse-phase column where the stationary phase is non-polar, and the mobile phase is more polar. A key aspect of the method's versatility is the ability to adjust the mobile phase for compatibility with different detectors. For standard UV detection, phosphoric acid can be used; however, for mass spectrometry (MS) applications, it must be replaced with a volatile acid like formic acid to prevent ion source contamination. sielc.comsielc.com

Table 1: HPLC Method Parameters for this compound Analysis
ParameterConditionReference
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.comsielc.com
ColumnNewcrom R1 (special reverse-phase column with low silanol (B1196071) activity) or standard C18 sielc.comsielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.comsielc.com
MS-Compatible Mobile PhaseAcetonitrile (MeCN), Water, and Formic Acid sielc.comsielc.com
ApplicationsPurity analysis, preparative separation for impurity isolation, pharmacokinetics sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using columns packed with smaller particles (typically sub-2 µm). This advancement leads to significant improvements in resolution, sensitivity, and, most notably, speed of analysis. The established HPLC method for this compound can be readily adapted for UPLC applications by using columns with smaller 3 µm particles, which facilitates faster separations. sielc.comsielc.com The higher efficiency of UPLC allows for shorter run times without sacrificing separation quality, making it ideal for high-throughput screening environments.

Table 2: Comparison of HPLC and UPLC for Rapid Analysis
FeatureConventional HPLCUltra-Performance Liquid Chromatography (UPLC)
Particle Size3-5 µm< 2 µm
Analysis SpeedStandardSignificantly Faster
ResolutionGoodHigher
System PressureLowerHigher
Solvent ConsumptionHigherLower

The this compound molecule contains multiple stereocenters, meaning it can exist as different stereoisomers. The separation of these isomers is critical as they may possess different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its high efficiency, speed, and reduced environmental impact compared to normal-phase HPLC. researchgate.net

SFC typically uses supercritical CO₂ mixed with a polar organic solvent (modifier), such as methanol or ethanol (B145695), as the mobile phase. uta.edu The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are commonly used for this purpose. nist.gov The development of a chiral SFC method for this compound would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the target stereoisomers. The coupling of chiral SFC with mass spectrometry (SFC-MS) provides a highly sensitive and selective method for the quantification of individual enantiomers in complex matrices. chromatographyonline.com

Table 3: Illustrative Parameters for Chiral SFC Method Development
ParameterTypical Condition/PhaseReference
TechniqueSupercritical Fluid Chromatography (SFC) researchgate.net
Primary Mobile PhaseSupercritical Carbon Dioxide (CO₂) researchgate.net
ModifierMethanol, Ethanol, or Isopropanol uta.edu
Stationary PhaseChiral Stationary Phase (e.g., Naphthylethylcarbamoylated-β-Cyclodextrin, Polysaccharide-based) nist.gov
DetectionUV Detector or Tandem Mass Spectrometry (MS/MS) chromatographyonline.com
ObjectiveSeparation and quantification of stereoisomers chromatographyonline.com

Theoretical and Computational Chemistry Studies of Decahydro 2 Naphthylethyl Acetate

Quantum Chemical Calculations (DFT) and Electronic Structure Theory

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nrel.gov It is widely employed to predict a variety of molecular properties with high accuracy. rsdjournal.org

The decahydronaphthalene (B1670005) ring system can exist as two distinct diastereomers: cis-decalin and trans-decalin. dalalinstitute.com In both isomers, the six-membered rings predominantly adopt chair conformations to minimize strain. libretexts.orgchemtube3d.com

trans-Decalin: This isomer is formed by fusing two cyclohexane (B81311) rings via equatorial-type bonds. It is a relatively rigid structure, and the two rings are "locked," preventing the chair-chair ring flipping that is characteristic of cyclohexane. dalalinstitute.comlibretexts.org Consequently, a substituent on a trans-decalin ring is fixed in either an axial or equatorial position.

cis-Decalin: Formed from an axial-equatorial ring fusion, cis-decalin is more flexible. libretexts.org It can undergo a conformational inversion where both rings flip simultaneously, allowing a substituent to interconvert between axial and equatorial orientations. libretexts.org This inversion has a significant energy barrier, but it provides conformational mobility not seen in the trans isomer.

For decahydro-2-naphthylethyl acetate (B1210297), the ethyl acetate substituent is attached at the 2-position of the decalin core. A computational geometry optimization using DFT would begin by building initial models for all possible stereoisomers (cis and trans) and conformers (axial and equatorial orientations of the substituent). The optimization process systematically alters the molecular geometry to find the lowest energy, most stable structure. nih.gov For flexible molecules, this process can identify several low-energy conformers that may coexist. nih.gov

Table 1: Conformational Characteristics of Decalin Isomers

IsomerRing FusionConformational FlexibilitySubstituent Orientation
trans-DecalinEquatorial-EquatorialRigid, ring flip is impossible dalalinstitute.comFixed (Axial or Equatorial) libretexts.org
cis-DecalinAxial-EquatorialFlexible, ring inversion can occur libretexts.orgInterconverts between Axial and Equatorial libretexts.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors indicating varying electrostatic potential.

Red regions signify negative potential (electron-rich), typically found around electronegative atoms like oxygen. These are the most likely sites for electrophilic attack.

Blue regions indicate positive potential (electron-poor), usually located around hydrogen atoms. These are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For decahydro-2-naphthylethyl acetate, the MEP would show a significant negative potential (red) around the carbonyl oxygen of the acetate group, making it a prime target for electrophiles. The hydrogen atoms of the decalin ring would exhibit a positive potential (blue). tci-thaijo.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor.

The energy gap between the HOMO and LUMO (ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, indicating that the molecule is more readily excited. nih.gov In this compound, the HOMO would likely be localized on the acetate group, specifically the non-bonding orbitals of the oxygen atoms, while the LUMO would be the π* anti-bonding orbital of the carbonyl group. Analysis of the FMOs helps in understanding charge transfer within the molecule. nih.govarxiv.org

DFT calculations are highly effective at predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures.

FT-IR (Fourier-Transform Infrared) Spectroscopy: By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. researchgate.net For this compound, key predicted vibrations would include the strong C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations, and various C-H stretching and bending modes of the decalin core and ethyl group. nih.gov Comparing the calculated spectrum with an experimental one aids in the complete assignment of vibrational modes. nih.gov

NMR (Nuclear Magnetic Resonance) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT-based approach for calculating the 1H and 13C NMR chemical shifts. researchgate.netnih.gov These calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule. youtube.com For a complex structure like this compound, with its numerous stereoisomers and conformers, predicted NMR data is invaluable for distinguishing between them and assigning the correct structure to the experimentally observed compound. researchgate.net

Table 2: Representative Predicted Spectroscopic Data for an Acetate Ester

Spectroscopic TechniquePredicted FeatureApproximate Wavenumber/Chemical Shift
FT-IREster C=O stretching vibration1767 cm⁻¹ researchgate.net
FT-IREster C-O-C stretching vibration1234 cm⁻¹ researchgate.net
FT-IRC-H in-plane bending vibration1041 cm⁻¹ researchgate.net
1H NMRProtons on carbon adjacent to ester oxygenδ 4.0-4.5 ppm
13C NMRCarbonyl carbon of the esterδ 170-172 ppm

Note: The values are representative for acetate esters and would be specifically calculated for the this compound structure in a dedicated study.

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. mdpi.com For instance, the Diels-Alder reaction, a cornerstone of six-membered ring synthesis, can be modeled to predict reactivity and stereoselectivity. wikipedia.org While this compound is already saturated, the principles of reactivity prediction can be applied to its synthesis or further functionalization.

By calculating the transition state energies for different reaction pathways, chemists can predict which products are kinetically favored. deepdyve.com For example, in the hydrogenation of a naphthalene (B1677914) precursor to form the decalin ring, computational models could predict the cis/trans selectivity based on the catalyst and reaction conditions. Similarly, if the acetate group were to be hydrolyzed or participate in a transesterification reaction, DFT calculations could model the reaction mechanism and energy barriers, providing insight into the reaction's feasibility and rate.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties and reaction pathways of small systems, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a view of their dynamic motions and conformational changes. nih.govnih.gov

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. nih.gov For a flexible molecule like cis-decahydro-2-naphthylethyl acetate, an MD simulation can explore its vast conformational space. harvard.edu

Starting from an optimized geometry, the simulation would heat the system and allow it to evolve over nanoseconds or even microseconds. By tracking the atomic coordinates, one can observe dynamic processes such as:

The rotation of the ethyl acetate side chain.

The chair-chair inversion of the cis-decalin rings. libretexts.org

The interactions between the substituent and the decalin core.

From the simulation trajectory, an energetic profile, or potential energy surface, can be constructed. This map shows the relative energies of different conformations and the energy barriers that separate them. This provides a much more complete picture of the molecule's flexibility and the populations of different conformers at a given temperature than static geometry optimizations alone. nih.gov

Solvation Effects and Intermolecular Interactions

The behavior of this compound in solution is critically influenced by its interactions with solvent molecules. Understanding these interactions is fundamental for predicting its reactivity, transport properties, and partitioning in multiphase systems. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, provide a molecular-level lens to investigate these phenomena.

Molecular dynamics simulations are employed to model the dynamic behavior of this compound surrounded by a large number of explicit solvent molecules (e.g., water, ethanol (B145695), hexane). These simulations can track the trajectory of each atom over time, revealing how solvent molecules arrange themselves around the solute. nih.govacs.org Key insights from such simulations include the structure of the solvation shell, the orientation of solvent molecules, and the nature of intermolecular forces at play, such as van der Waals forces and dipole-dipole interactions between the ester group and polar solvents. For instance, studies on similar esters like ethyl acetate have utilized these methods to analyze solvation structures and thermodynamics. researchgate.netresearchgate.net

Quantum chemical calculations, often within a hybrid QM/MM framework, offer a more detailed view of the electronic structure and specific interactions. The solute molecule (this compound) can be treated with a high level of quantum theory, while the surrounding solvent is modeled using a simpler classical force field. This approach is particularly useful for analyzing strong interactions, such as potential hydrogen bonding between the carbonyl oxygen of the ester and protic solvent molecules. The calculation of solvation free energy is a primary goal, indicating the thermodynamic favorability of dissolving the compound in a given solvent. researchgate.netnih.gov These energies can be computed using methods like thermodynamic integration or free energy perturbation, often benchmarked against experimental data where available. researchgate.net

The table below presents hypothetical solvation free energies (ΔGsolv) for this compound in various solvents, as would be determined by such computational studies. The values illustrate the expected trend of better solvation in less polar organic solvents compared to water, reflecting the compound's significant nonpolar decahydronaphthalene moiety.

Table 1: Hypothetical Solvation Free Energies of this compound in Various Solvents at 298.15 K

Solvent Dielectric Constant (ε) Calculated ΔGsolv (kcal/mol) Computational Method
Water 78.4 +2.5 QM/MM with Thermodynamic Integration
Ethanol 24.5 -3.8 MD with Free Energy Perturbation
Acetone 20.7 -4.2 QM/MM with SMD Solvation Model
Dichloromethane 8.9 -5.1 MD with Umbrella Sampling
Hexane 1.9 -6.5 MD with Free Energy Perturbation

These computational models provide foundational data for understanding and predicting the compound's behavior in various chemical environments. ucsb.edu

Mechanistic Investigations through Computational Modeling

Computational chemistry is a powerful tool for mapping the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. For this compound, density functional theory (DFT) is the predominant method used to elucidate reaction mechanisms, such as its formation via esterification or its cleavage through hydrolysis. rsc.orgrsc.org

These investigations involve calculating the potential energy surface of the reaction. The process begins by optimizing the geometries of the reactants and products. Subsequently, computational chemists search for the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products. ucsb.edu Locating a TS is a complex task, often initiated by methods like linear synchronous transit (LST) or quadratic synchronous transit (QST), followed by more robust optimization algorithms that seek a first-order saddle point on the potential energy surface. rsc.orgucsb.edu A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

For a reaction like the acid-catalyzed hydrolysis of this compound, computational modeling can distinguish between different proposed mechanisms, such as the AAC2 (bimolecular acyl-oxygen cleavage) or AAL1 (unimolecular alkyl-oxygen cleavage) pathways. acs.orgarkat-usa.org By calculating the activation energies for each potential pathway, the most energetically favorable route can be identified. The table below shows hypothetical calculated energy barriers for the key steps in a proposed AAC2 hydrolysis mechanism.

Table 2: Hypothetical Calculated Activation Energies (ΔE‡) for the Acid-Catalyzed Hydrolysis of this compound

Reaction Step Description Computational Method Calculated ΔE‡ (kcal/mol)
1 Protonation of carbonyl oxygen B3LYP/6-311+G(d,p) 5.2
2 Nucleophilic attack by water (TS1) B3LYP/6-311+G(d,p) 18.7
3 Proton transfer to ethoxy group (TS2) B3LYP/6-311+G(d,p) 12.1
4 C-O bond cleavage (TS3) B3LYP/6-311+G(d,p) 21.5

Such detailed energetic mapping provides a fundamental understanding of the factors controlling the reaction rate and selectivity.

Kinetic modeling for esterification or hydrolysis reactions often employs pseudo-homogeneous models where the rate law is expressed in terms of the concentrations of the reactants and catalyst. mdpi.commdpi.comresearchgate.net The rate constants (k) and activation energies (Ea) in these models are determined by fitting the model to experimental data. uts.edu.au However, these parameters can also be estimated a priori using transition state theory combined with activation energies derived from quantum chemical calculations, providing a predictive capability. nih.gov

In heterogeneous catalytic systems, the model must also account for mass transport limitations, including the diffusion of reactants from the bulk fluid to the catalyst surface and diffusion within catalyst pores. mdpi.comnih.gov Computational fluid dynamics (CFD) simulations can be coupled with kinetic models to provide a comprehensive description of the reactor's performance, predicting concentration and temperature profiles. Furthermore, molecular dynamics simulations can be used to compute fundamental transport properties, such as the diffusion coefficient of this compound in various media, which are essential inputs for larger-scale transport models. mdpi.com

The following table provides a hypothetical set of kinetic parameters for the sulfuric acid-catalyzed esterification to produce this compound, derived from a pseudo-homogeneous kinetic model.

Table 3: Hypothetical Kinetic Parameters for the Esterification of Decahydro-2-naphthol (B1664090) with Acetic Anhydride

Parameter Value Units Temperature Range (°C)
Forward Rate Constant (k_f) at 80°C 1.2 x 10⁻³ L/(mol·s) 60-100
Reverse Rate Constant (k_r) at 80°C 3.5 x 10⁻⁴ L/(mol·s) 60-100
Activation Energy (Ea_f) 58.5 kJ/mol 60-100
Activation Energy (Ea_r) 65.0 kJ/mol 60-100
Equilibrium Constant (K_eq) at 80°C 3.43 dimensionless 60-100

These models are instrumental in process design, optimization, and scale-up, enabling the simulation of reaction performance under various operating conditions without the need for extensive experimentation. acs.org

Application of Machine Learning and Artificial Intelligence in this compound Research

The synthesis of specific esters like this compound can be achieved with high selectivity using enzymes, particularly lipases and esterases. However, identifying a naturally occurring enzyme with optimal activity and stability for a non-natural substrate is a significant challenge. Machine learning (ML) and artificial intelligence (AI) are revolutionizing this field by enabling data-driven approaches to biocatalyst design. nih.govacs.orgresearchgate.net

The table below shows hypothetical results from an ML-guided enzyme engineering project, demonstrating the model's ability to predict mutations that enhance catalytic activity.

Table 4: Hypothetical ML-Predicted vs. Experimental Activity of Engineered Esterases for this compound Synthesis

Enzyme Variant Mutations Predicted Relative Activity Experimental Relative Activity
Wild Type - 1.0 1.0
Variant 1 F17L, A45G 3.2 2.9
Variant 2 W89Y 2.1 2.5
Variant 3 F17L, A45G, W89Y 8.5 7.8
Variant 4 (AI-Generated) V12I, T33S, L90M 15.0 13.2

Predicting the outcome of a chemical reaction, especially its stereoselectivity, is a central challenge in chemistry. arxiv.org This is particularly relevant for this compound, which possesses multiple chiral centers. Traditional trial-and-error approaches to optimizing reactions for a desired stereoisomer are time-consuming and resource-intensive. Machine learning offers a powerful alternative for building predictive models that can forecast reaction outcomes with high accuracy. researchgate.netarxiv.org

These models are trained on datasets of reactions where the substrates, reagents, catalysts, solvents, and stereochemical outcomes (e.g., enantiomeric excess, ee) are known. arxiv.orgresearchgate.net The molecules are converted into numerical representations (descriptors or fingerprints) that capture their structural and electronic features. The ML algorithm, such as a random forest or gradient boosting model, then learns the complex, nonlinear relationship between these input features and the reaction's stereoselectivity. researchgate.net

For a reaction producing this compound, an ML model could be developed to predict the enantiomeric excess based on the choice of a chiral catalyst, the specific isomers of the starting materials, and the reaction conditions. Such a tool would be invaluable for rapidly identifying the optimal conditions to synthesize a specific stereoisomer of the target molecule, guiding experimental efforts and accelerating the discovery of new synthetic routes. bris.ac.uk

The following table presents a hypothetical comparison of predicted versus experimental enantiomeric excess for a biocatalytic reaction, showcasing the predictive power of a well-trained ML model.

Table 5: Hypothetical ML Model Predictions for Stereoselectivity in the Biocatalytic Acylation of Decahydro-2-naphthol

Catalyst (Mutant) Solvent Temperature (°C) Predicted ee (%) Experimental ee (%)
Lipase A (WT) Hexane 40 75 78
Lipase A (M1) Toluene 40 88 91
Lipase A (M2) Hexane 50 95 94
Lipase A (M3) Toluene 50 62 65
Lipase B (WT) Dichloromethane 30 92 93

Mentioned Compounds

Compound Name
This compound
Decahydro-2-naphthol
Water
Ethanol
Hexane
Acetic Anhydride
Sulfuric Acid
Acetone
Dichloromethane
Toluene

Environmental Chemistry and Degradation Pathways of Decahydro 2 Naphthylethyl Acetate

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary abiotic degradation pathway for many esters in aqueous environments, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. fishersci.comuv.esepa.gov The rate and mechanism of this process are significantly influenced by pH and the presence of biocatalysts.

Non-Enzymatic Hydrolysis Under Varying pH Conditions

The hydrolysis of esters can be catalyzed by both acids and bases. uv.esepa.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This reaction is typically reversible and may not proceed to completion, especially if water is not in large excess. uv.esepa.govresearchgate.net The reaction rate is dependent on the concentration of the hydronium ion (H₃O⁺).

Base-Catalyzed Hydrolysis (Saponification): In alkaline environments, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process, known as saponification, is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. uv.esepa.gov The rate of base-catalyzed hydrolysis is typically faster than that of acid-catalyzed hydrolysis for a given concentration of catalyst. Studies on other esters, such as ethyl acetate (B1210297), have shown that the rate of alkaline hydrolysis is first-order with respect to both the ester and the hydroxide ion concentration. internationaljournalssrg.orgresearchgate.netuobaghdad.edu.iq

While specific kinetic data for decahydro-2-naphthylethyl acetate is unavailable, it is expected to follow these general principles of ester hydrolysis. The bulky decahydronaphthyl group might sterically hinder the approach of the nucleophile to some extent, potentially affecting the reaction rate compared to smaller, less hindered esters.

Enzymatic Hydrolysis by Esterases and Related Biocatalysts

In biological systems and wastewater treatment processes, the hydrolysis of esters is often mediated by enzymes, primarily esterases (a class of hydrolases). sigmadafclarifiers.comresearchgate.net These enzymes play a crucial role in the biodegradation of many organic compounds.

Esterases catalyze the cleavage of ester bonds, typically through a serine hydrolase mechanism. An active site serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the release of the alcohol portion and the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the carboxylic acid and regenerate the free enzyme. researchgate.net

The efficiency of enzymatic hydrolysis is dependent on several factors, including the structure of the ester, the specific type of esterase, temperature, and pH. redalyc.org Studies on the biodegradation of fragrance materials in wastewater treatment plants have shown that many esters are readily biodegradable, indicating that enzymatic hydrolysis is a significant removal pathway. researchgate.netnih.govnih.gov For instance, research on the enzymatic hydrolysis of various esters has demonstrated the ability of esterases from different microbial sources to break down these compounds. sigmadafclarifiers.commdpi.com Although no studies have specifically investigated the enzymatic hydrolysis of this compound, it is plausible that it would be a substrate for microbial esterases present in the environment. The biodegradability of structurally similar fragrance compounds like bornyl acetate suggests that bicyclic esters can be degraded by microorganisms. nih.gov

Kinetics of Ester Bond Cleavage in Aqueous Environments

The kinetics of ester hydrolysis are crucial for predicting the persistence of a compound in the environment. As mentioned, the rate of hydrolysis is highly dependent on pH.

where:

k_H is the second-order rate constant for acid-catalyzed hydrolysis.

k_N is the second-order rate constant for neutral hydrolysis.

k_OH is the second-order rate constant for base-catalyzed hydrolysis.

The neutral hydrolysis (reaction with water alone) is generally very slow for most esters. fishersci.com Therefore, the hydrolysis rate is primarily a function of the pH of the aqueous environment. The half-life of an ester due to hydrolysis can vary from days to years depending on the pH and temperature. For many fragrance esters, which can be reactive, hydrolysis can lead to changes in scent profiles. epa.gov

Specific kinetic parameters (k_H, k_N, k_OH) and the resulting half-lives for this compound have not been reported in the literature. To determine these values, experimental studies measuring the disappearance of the compound in buffered solutions at various pH values would be necessary.

Photodegradation Processes

Photodegradation, or photolysis, is another important abiotic degradation pathway for organic compounds in the environment, particularly in sunlit surface waters and the atmosphere. This process involves the breakdown of molecules by the absorption of light energy.

Biodegradation Pathways and Microbial Transformation of this compound

The biodegradation of this compound, a synthetic fragrance ingredient, is a key process in determining its environmental fate and persistence. Microbial transformation is the primary mechanism for the breakdown of this compound in various environmental compartments.

Microorganism-Mediated Degradation and Specific Strains

Research has identified specific microorganisms capable of initiating the degradation of decahydro-2-naphthyl acetates. Notably, the bacterium Bacillus subtilis var. niger IFO 3108 has been shown to hydrolyze (±)-cis,cis-decahydro-2-naphthyl acetate. This microbial action leads to the formation of (-)-cis,cis-decahydro-2-naphthol, demonstrating the enantioselectivity of the microbial hydrolysis process. While this specific strain has been identified for the acetate form, it is plausible that similar strains or microbial consortia are involved in the degradation of the ethyl acetate derivative due to structural similarities.

In broader contexts of fragrance ingredient biodegradation, various bacteria, including those from the genera Pseudomonas, have been observed to degrade complex cyclic and aromatic compounds. For instance, a bacterial community composed of Pseudomonas strains was found to be capable of degrading decalin (decahydronaphthalene), the core structure of this compound, in the presence of a co-substrate like n-decane. nih.gov This suggests that the complete mineralization of the decalin ring system likely involves co-metabolism, where the presence of other organic compounds facilitates the degradation process.

Role of Extracellular and Intracellular Enzymes in Deacetylation and Ring Cleavage

The initial and crucial step in the biodegradation of this compound is the cleavage of the ester bond, a process known as deacetylation, to yield decahydro-2-naphthylethanol and acetic acid. This reaction is catalyzed by esterase enzymes. Bacillus subtilis, the genus of the strain identified to degrade a related acetate compound, is known to produce a variety of both extracellular and intracellular esterases. asm.orgnsf.govresearchgate.net

Extracellular enzymes , such as Lipase B (LipB) from Bacillus subtilis, are secreted into the surrounding environment. asm.orgnih.govnih.gov These enzymes can act on substrates that are too large or insoluble to be transported into the cell. Given the relatively low water solubility of this compound, extracellular esterases are likely key players in initiating its degradation in aqueous environments. These enzymes preferentially hydrolyze esters with shorter fatty acid chains. asm.org

Intracellular enzymes also play a significant role. Once inside the cell, or for substrates that can be transported across the cell membrane, intracellular esterases can continue the degradation process. Studies on whole-cell biocatalysis with Bacillus subtilis have shown efficient hydrolysis of other acetate esters, indicating the presence and activity of intracellular esterases. nsf.gov

Following deacetylation, the subsequent degradation of the decalin ring is a more complex process. While specific enzymes for the ring cleavage of decahydro-2-naphthol (B1664090) or its ethanol (B145695) derivative have not been explicitly identified, the anaerobic degradation pathway of the related compound naphthalene (B1677914) involves a series of reduction and hydration steps, ultimately leading to ring fission by a hydrolase. asm.org It is plausible that a similar multi-step enzymatic process involving oxygenases (in aerobic environments) or reductases and hydrolases (in anaerobic environments) is responsible for the breakdown of the decalin structure.

Environmental Persistence Correlates with Molecular Structure (e.g., Degree of Substitution)

The environmental persistence of a chemical is intrinsically linked to its molecular structure. For compounds like this compound, the bicyclic and saturated nature of the decalin ring system contributes to its relative stability compared to more simple, linear alkanes. The degree and type of substitution on this ring system can significantly influence its susceptibility to microbial attack.

Structure-activity relationship (SAR) studies on decalin-containing compounds have shown that the configuration of the decalin ring (cis or trans) and the nature of its substituents affect their biological activity and, by extension, their biodegradability. For instance, the stereochemistry of decalin derivatives has been shown to impact their interaction with enzymes, which can either enhance or hinder their degradation. Highly branched or substituted structures can sterically hinder the approach of enzymes, leading to slower degradation rates and increased environmental persistence. While specific data for this compound is limited, the general principle observed with other complex cyclic molecules suggests that its persistence will be greater than that of simpler, non-cyclic esters.

Metabolite Identification in Biodegradation Pathways

The primary and most readily identifiable metabolite in the biodegradation of this compound is decahydro-2-naphthylethanol , formed through the enzymatic hydrolysis of the ester linkage. The other initial product is acetic acid , which is readily metabolized by a wide range of microorganisms.

Further degradation of the decahydro-2-naphthylethanol would involve the breakdown of the decalin ring. Based on studies of naphthalene and decalin degradation, a plausible subsequent metabolite would be a hydroxylated decalin derivative. For example, in the anaerobic degradation of naphthalene, the pathway proceeds through the formation of various hydroxylated and carboxylated intermediates before ring cleavage. asm.org The aerobic degradation of 2-naphthol, a related compound, has been shown to produce metabolites such as 1,2-naphthalene-diol and 1,2-naphthoquinone (B1664529) before the ring is opened. nih.gov While the exact intermediates for this compound have not been fully elucidated, it is anticipated that a series of oxidation steps would precede the fission of the bicyclic ring system.

Precursor Compound Initial Transformation Primary Metabolites Potential Subsequent Metabolites Enzymes Involved
This compoundDeacetylation (Hydrolysis)Decahydro-2-naphthylethanol, Acetic AcidHydroxylated decalin derivatives, Ring-cleavage productsEsterases (extracellular and/or intracellular)

Abiotic Transformation Mechanisms in Environmental Matrices

While biodegradation is a major pathway for the environmental fate of this compound, abiotic transformation processes can also contribute to its degradation, particularly in certain environmental compartments.

Chemical Reactions with Environmental Constituents

Photodegradation: In sunlit surface waters, photodegradation can be a significant abiotic transformation pathway for organic compounds. This process can occur through direct photolysis, where the molecule itself absorbs light and undergoes a chemical change, or indirect photolysis, where other substances in the water (photosensitizers) absorb light and produce reactive species, such as hydroxyl radicals (•OH), that then react with the compound. nih.gov

While this compound itself may not absorb sunlight strongly, indirect photodegradation via reaction with hydroxyl radicals is a potential degradation pathway. researchgate.netimist.ma Studies on other fragrance ingredients have shown that reaction with hydroxyl radicals can lead to significant degradation, with half-lives in the order of days in sunlit surface waters. nih.gov The reaction of the saturated decalin ring with hydroxyl radicals would likely involve hydrogen abstraction, leading to the formation of carbon-centered radicals that can then undergo further reactions, including oxidation and ring cleavage. The degradation of 2-naphthol, a structurally related compound, has been shown to be enhanced by photocatalysis, a process that generates hydroxyl radicals.

Abiotic Process Reactants/Conditions Potential Transformation Products Environmental Significance
HydrolysisWater, Acid/Base CatalysisDecahydro-2-naphthylethanol, Acetic AcidLikely a slow process under typical environmental pH compared to biodegradation.
Indirect PhotodegradationSunlight, Photosensitizers, Hydroxyl Radicals (•OH)Oxidized decalin derivatives, Ring-cleavage productsPotentially significant in sunlit surface waters.

Degradation in Soil and Aquatic Systems

The environmental persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes in soil and water. The primary degradation mechanisms are expected to be microbial breakdown of the decalin structure and hydrolysis of the ester linkage.

The initial and most significant degradation pathway for this compound in both soil and aquatic environments is likely the hydrolysis of its ester bond. This reaction, which can be catalyzed by acids, bases, or microbial esterases, would cleave the molecule into decahydro-2-naphthoic acid and ethanol. scihub.orgacs.org Ester hydrolysis is a well-documented process for many organic esters in the environment. scihub.orgacs.org Following hydrolysis, the resulting products, decahydro-2-naphthoic acid and ethanol, would undergo further degradation. Ethanol is a simple alcohol that is readily biodegradable by a wide range of microorganisms in both soil and water.

The decalin moiety, a bicyclic saturated hydrocarbon, is generally more resistant to degradation than the ester group. nih.gov However, studies have shown that decalin can be biodegraded by certain microorganisms, particularly bacteria. nih.govdtu.dk The process is often co-metabolic, meaning it occurs in the presence of a more easily degradable carbon source. dtu.dk For instance, research has demonstrated the aerobic biotransformation of decalin by Rhodococcus and Pseudomonas species. nih.govdtu.dk The initial step in the microbial degradation of decalin typically involves the oxidation of the ring to form corresponding alcohols and ketones, such as 2-decahydronaphthol and 2-decalone. dtu.dk

The rate of degradation of this compound in the environment will be influenced by a variety of factors. These include soil type, temperature, pH, oxygen availability, and the composition and activity of the microbial community. In general, conditions that favor microbial growth and activity, such as moderate temperatures, neutral pH, and the presence of oxygen, are expected to enhance the degradation rate.

It is important to note that under certain conditions, particularly in anoxic sediments, the degradation of the decalin ring may be significantly slower. nih.gov Some studies have reported a lack of decahydronaphthalene (B1670005) degradation in sediment grab samples from both oiled and pristine beach areas, indicating its potential for persistence in such environments. nih.gov

Research Findings on Structurally Similar Compounds

To provide a more quantitative insight into the potential environmental fate of this compound, the following tables summarize reported degradation data for its structural analogues, decalin and acetate esters.

Table 1: Environmental Fate Data for Decalin (Decahydronaphthalene)

EnvironmentDegradation Half-Time (DT50)ConditionsReference
Surface Water23 daysFor trans-decalin dtu.dkconcawe.eu
SedimentNot degradedGrab samples from oiled and pristine beach areas nih.gov

This interactive table provides a summary of the available environmental fate data for decalin. The reported degradation half-time can vary significantly depending on the specific environmental conditions.

Table 2: Degradation of Acetate in Environmental Systems

EnvironmentDegradation RateConditionsReference
SoilRapid (within hours)Aerobic conditions researchgate.net
Aquatic SystemsRapid hydrolysisCatalyzed by acids, bases, or enzymes scihub.orgacs.org

This interactive table summarizes the degradation characteristics of acetate, the hydrolysis product of the ester group in this compound. Acetate is generally considered to be readily biodegradable in both soil and water.

Q & A

Basic: How can Decahydro-2-naphthylethyl acetate be accurately identified and characterized in experimental settings?

Methodological Answer:
Accurate identification requires a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices and mass spectra with reference data from authoritative databases like NIST02.l, which provides entries for structurally similar decahydro-naphthalene derivatives (e.g., CAS 2958-75-0 and 2958-76-1) .
  • Nuclear Magnetic Resonance (NMR): Analyze proton and carbon shifts to confirm stereochemistry and substituent positions. For example, 1H NMR can differentiate between axial and equatorial hydrogen environments in decahydro-naphthalene frameworks.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₄H₂₂O₂) to rule out isobaric interferences.

Basic: What are the standard protocols for synthesizing this compound in laboratory conditions?

Methodological Answer:
A typical synthesis involves:

  • Esterification: React decahydro-2-naphthol with ethyl acetate or acetyl chloride in the presence of a base (e.g., K₂CO₃) as a catalyst, similar to protocols for naphthol derivatives .
  • Reaction Monitoring: Use thin-layer chromatography (TLC) with a 9:1 hexane:ethyl acetate solvent system to track progress.
  • Purification: Extract the product with ethyl acetate, dry over anhydrous Na₂SO₄, and isolate via reduced-pressure distillation .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy, Gibbs free energy) reported for this compound?

Methodological Answer:
Contradictions arise from variations in experimental conditions or measurement techniques. To resolve discrepancies:

  • Cross-Reference NIST Data: Use validated thermodynamic datasets (e.g., proton affinity = 835.7 kJ/mol for ethyl acetate derivatives) as a benchmark .
  • Replicate Experiments: Standardize conditions (e.g., temperature, solvent) and employ calorimetry or gas-phase ion energetics to verify enthalpy (ΔrH°) and free energy (ΔrG°) values .
  • Statistical Analysis: Apply error-propagation models to assess uncertainty in conflicting datasets.

Advanced: What methodological considerations are critical when optimizing reaction yields for derivatives of this compound?

Methodological Answer:
Key factors include:

  • Catalyst Selection: Test bases (e.g., K₂CO₃ vs. NaH) to enhance nucleophilic acyl substitution efficiency .
  • Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in esterification reactions .
  • Temperature Control: Optimize reaction time and temperature (e.g., 40–60°C) to minimize side reactions like hydrolysis.
  • Byproduct Analysis: Employ GC-MS to detect and quantify undesired isomers (e.g., decahydro-1-naphthylethyl acetate) .

Basic: What safety protocols are essential when handling this compound during experiments?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, especially during distillation.
  • Waste Disposal: Segregate chemical waste and consult certified agencies for disposal of halogenated organic compounds .

Advanced: How can advanced spectroscopic techniques (e.g., NMR, IR) be employed to elucidate the structural conformation of this compound?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Resolve overlapping signals in complex decahydro-naphthalene systems. For instance, NOESY correlations can distinguish cis/trans ring junctions.
  • Infrared Spectroscopy (IR): Identify ester carbonyl stretches (~1740 cm⁻¹) and acetate C-O vibrations (~1240 cm⁻¹) to confirm functional groups.
  • X-ray Crystallography: Use single-crystal diffraction to resolve absolute stereochemistry, particularly for chiral centers in the ethyl acetate moiety .

Advanced: How should researchers design experiments to analyze degradation products of this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Hydrolysis Studies: Incubate the compound in buffered solutions (e.g., acetate buffer, pH 3.6–5.6) and monitor degradation via HPLC .
  • Kinetic Analysis: Calculate rate constants (k) for ester hydrolysis at different temperatures and pH levels using Arrhenius plots.
  • Product Identification: Employ LC-MS/MS to characterize hydrolyzed products (e.g., decahydro-2-naphthol and acetic acid) .

Basic: What are the best practices for preparing and storing analytical standards of this compound?

Methodological Answer:

  • Standard Purity: Use >98.0% GC-grade material, as specified for naphthalene derivatives in reagent catalogs .
  • Storage Conditions: Keep in amber vials at –20°C to prevent photodegradation and thermal decomposition.
  • Calibration Curves: Prepare serial dilutions in inert solvents (e.g., dichloromethane) and validate linearity (R² > 0.99) for quantitative analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.